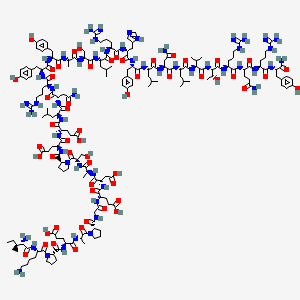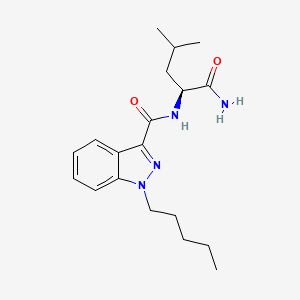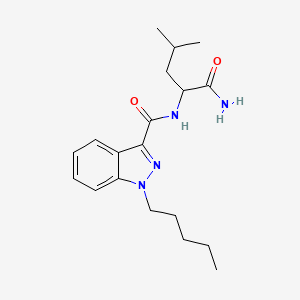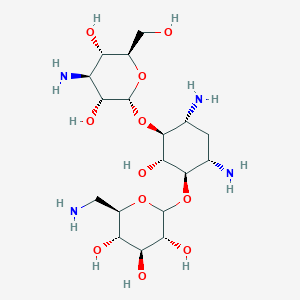![molecular formula C18H38N4O15S B10765715 (2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanamycin A (sulfate) is an aminoglycoside bactericidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, including those caused by Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species . Kanamycin A is available in oral, intravenous, and intramuscular forms, and its most commonly used form is kanamycin sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin A is primarily isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purification process typically includes steps such as filtration, precipitation, and chromatography to obtain pure kanamycin A .
Industrial Production Methods: In industrial settings, the production of kanamycin A involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various downstream processing steps, including centrifugation, solvent extraction, and crystallization, to isolate and purify kanamycin A. The final product is often converted to its sulfate form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: Kanamycin A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the structure of kanamycin A to enhance its antibacterial activity or reduce its toxicity .
Common Reagents and Conditions:
Oxidation: Kanamycin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various derivatives of kanamycin A, such as amikacin, which is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid .
Scientific Research Applications
Kanamycin A (sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Kanamycin A is used in molecular biology research as a selective agent in bacterial culture media to isolate and maintain plasmid-containing bacteria.
Medicine: It is used to treat severe bacterial infections, including tuberculosis, and is often used in combination with other antibiotics to enhance its efficacy.
Industry: Kanamycin A is used in the production of genetically modified organisms and in the development of new antibiotics
Mechanism of Action
Kanamycin A exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional or toxic proteins are produced, ultimately leading to bacterial cell death . The primary molecular target of kanamycin A is the bacterial ribosome, and its action disrupts protein synthesis, which is vital for bacterial growth and survival .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Used primarily for treating Pseudomonas aeruginosa infections, especially in cystic fibrosis patients.
Kanamycin A’s uniqueness lies in its broad-spectrum activity and its ability to be modified chemically to produce derivatives with enhanced properties or reduced toxicity.
Properties
Molecular Formula |
C18H38N4O15S |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?;/m1./s1 |
InChI Key |
OOYGSFOGFJDDHP-ULYCNMMHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


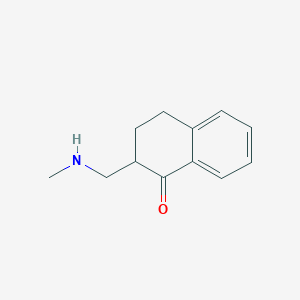
![(1R,2S,4S,5'S,6S,7R,8S,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride](/img/structure/B10765633.png)
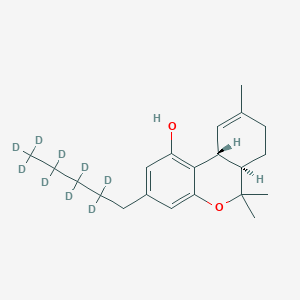
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
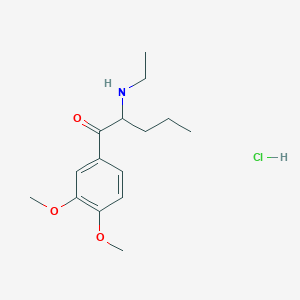
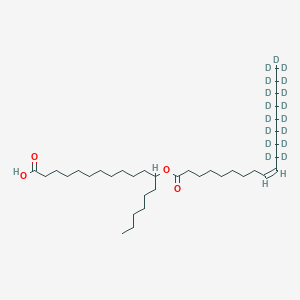
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
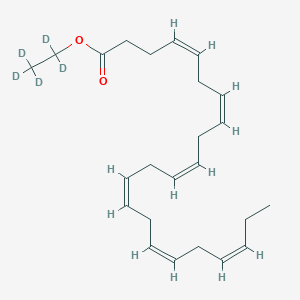

![N-[(2Z,5R,6S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765701.png)
